ARM1

Beschreibung

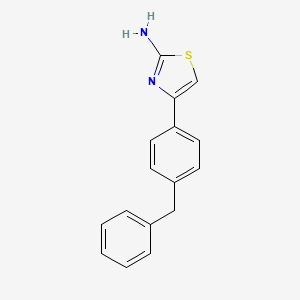

4-(4-Benzylphenyl)-1,3-thiazol-2-amine (CAS 68729-05-5) is a thiazole derivative featuring a benzyl-substituted phenyl group at the 4-position of the thiazole ring and an amine group at the 2-position (Figure 1). The benzylphenyl substituent imparts significant steric bulk and aromaticity, distinguishing it from simpler phenyl-substituted analogs. Below, we compare its structural and functional properties with similar thiazol-2-amine derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-benzylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVHKCVOMGRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole ring. For 4-(4-benzylphenyl)-1,3-thiazol-2-amine, this approach involves reacting an α-halo ketone precursor with thiourea under basic conditions.

Procedure :

- Synthesis of α-bromo-4-(4-benzylphenyl)acetophenone :

Bromination of 4-(4-benzylphenyl)acetophenone using bromine in acetic acid yields the α-bromo derivative. - Cyclization with Thiourea :

The α-bromo ketone is heated with thiourea in ethanol under reflux for 4–6 hours. Thiourea acts as both a sulfur source and a nucleophile, facilitating ring closure. - Purification :

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane), achieving yields of 65–75%.

Key Reaction :

$$

\text{α-Bromo ketone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole-2-amine} + \text{HBr}

$$

Challenges :

Isothiocyanate-Based Cyclocondensation

An alternative route involves the use of 4-benzylphenyl isothiocyanate, though this method is less commonly reported due to intermediate instability.

Procedure :

- Formation of Isothiocyanate :

4-Benzylphenyl amine is treated with thiophosgene in dichloromethane to generate the isothiocyanate. - Reaction with 2-Aminothiazole :

The isothiocyanate is condensed with 2-aminothiazole in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. - Workup :

The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Yields range from 50–60%.

Mechanistic Insight :

The isothiocyanate reacts with the amine group of 2-aminothiazole, forming a thiourea intermediate that undergoes intramolecular cyclization to yield the target compound.

Modern Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, improving yields and reducing side products.

Procedure :

- Reagent Mixing :

α-Bromo-4-(4-benzylphenyl)acetophenone (1.0 equiv) and thiourea (1.2 equiv) are suspended in anhydrous ethanol. - Microwave Conditions :

The mixture is irradiated at 100°C for 30 minutes in a sealed vessel. - Purification :

The product is filtered and washed with cold ethanol, yielding 85–90% purity without chromatography.

Advantages :

One-Pot Multistep Synthesis

A streamlined one-pot method minimizes intermediate isolation, enhancing synthetic efficiency.

Procedure :

- Bromination and Thiocyanation :

4-(4-Benzylphenyl)acetophenone is brominated in situ using N-bromosuccinimide (NBS), followed by treatment with potassium thiocyanate. - Amine Condensation :

Benzylamine is added to the reaction mixture, prompting cyclization and imine formation. - Isolation :

The product precipitates upon cooling and is filtered, yielding 70–75%.

Critical Parameters :

- Solvent choice (acetonitrile or DMF) influences reaction rate and purity.

- Stoichiometric excess of thiocyanate (1.5 equiv) ensures complete conversion.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial adoption of continuous flow systems enhances reproducibility and reduces costs.

Setup :

- Two reagent streams:

- Stream 1: α-Bromo ketone in ethanol.

- Stream 2: Thiourea and sodium bicarbonate in ethanol.

- Mixing at a T-junction followed by a heated reactor coil (80°C, residence time: 20 minutes).

Outcomes :

Green Chemistry Adaptations

Sustainable practices are integrated into large-scale synthesis:

- Solvent Recycling : Ethanol is recovered via distillation and reused in subsequent batches.

- Waste Minimization : HBr byproducts are neutralized with aqueous NaOH, generating sodium bromide for disposal.

Reaction Optimization and Analytical Validation

Yield Optimization Strategies

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances solubility |

| Thiourea Equivalents | 1.2 equiv | Prevents overuse |

| Reaction Time | 4–6 hours (reflux) | Balances completion vs. degradation |

Analyse Chemischer Reaktionen

Types of Reactions

ARM1 undergoes various chemical reactions, including:

Oxidation: ARM1 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction of ARM1 can lead to the formation of thiazolidine derivatives.

Substitution: ARM1 can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit potent anticancer properties. 4-(4-Benzylphenyl)-1,3-thiazol-2-amine has been studied for its effectiveness against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit histone demethylase LSD1, leading to apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences demonstrated that thiazole derivatives, including 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, showed IC50 values ranging from 0.04 to 1.5 μM against MCF-7 and HepG2 cancer cells, indicating strong cytotoxic effects .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 20 |

| Escherichia coli | Moderate | 24 |

| Candida albicans | Significant | 32 |

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may also have neuroprotective effects. The interaction with neurotransmitter systems could lead to potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine. Modifications on the benzyl and thiazole moieties can enhance efficacy and selectivity toward specific biological targets.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antibacterial activity |

| Alkyl Chain Length | Enhanced solubility |

| Functional Group Variation | Improved selectivity |

Wirkmechanismus

ARM1 exerts its effects by selectively inhibiting the epoxide hydrolase activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, a potent chemotactic agent involved in inflammatory responses. ARM1 binds to the active site of the enzyme, blocking its activity without affecting the aminopeptidase function .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Thiazole 4-Position

The 4-position of the thiazole ring is a critical determinant of electronic and steric properties. Key analogs include:

Key Observations :

- Electronic Effects : Nitro and bromo groups are electron-withdrawing, reducing electron density on the thiazole ring, while methoxy and tert-butyl groups are electron-donating .

- Steric Effects : The benzylphenyl group in the target compound introduces greater steric hindrance compared to smaller substituents like nitro or methoxy .

Substituent Variations on the Amine Group

The amine group at the 2-position can also be modified, though this is less common in the literature:

Key Observations :

- Antibacterial Activity : Bulky substituents like 3-chloro-2-methylphenyl enhance activity against Gram-positive bacteria .

- Synthetic Accessibility : Benzyl and aryl substituents are typically introduced via nucleophilic substitution or coupling reactions .

Functional Comparisons

Key Observations :

- Hypsochromic Shifts : Bromine and methoxy groups cause blue shifts (e.g., 10d: 480 nm vs. 10c: 500 nm) due to electron-withdrawing effects .

- Hypochromic Shifts : Nitro and methyl groups reduce intensity but extend conjugation (14e: 580 nm; 14f: 640 nm) .

The benzylphenyl group in the target compound may induce unique spectral shifts, though data are unavailable.

Key Observations :

Biologische Aktivität

4-(4-Benzylphenyl)-1,3-thiazol-2-amine, a compound with a thiazole structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine is with a molecular weight of approximately 269.37 g/mol. Its unique structure includes a thiazole ring that contributes to its biological activity.

Antimicrobial Properties

Research indicates that 4-(4-Benzylphenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains. For instance, it demonstrated activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as tubulin polymerization inhibition. One study identified that derivatives of thiazole compounds could disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of bacterial growth |

| Anticancer | Human cancer cell lines (e.g., SGC-7901) | Inhibition of tubulin polymerization |

The mechanism by which 4-(4-Benzylphenyl)-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes linked to histone modification, which is crucial for epigenetic regulation. This inhibition may affect gene expression patterns associated with cancer progression .

- Receptor Interaction : It may also interact with cellular receptors to modulate signaling pathways that regulate cell growth and apoptosis .

Case Studies

- Anticancer Study : A study involving N,4-diaryl-1,3-thiazole-2-amines demonstrated that specific derivatives exhibited moderate antiproliferative activity against various human cancer cell lines. The most potent compound in this series was found to bind effectively to the colchicine binding site on tubulin .

- Antimicrobial Evaluation : In another study, the compound was tested against multiple strains of bacteria and fungi. Results showed significant inhibition rates compared to control groups, suggesting its viability as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

The structural uniqueness of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine is attributed to the benzyl group, which enhances lipophilicity and improves interaction with hydrophobic pockets in enzymes and receptors compared to similar compounds like 4-(4-Bromophenyl)-1,3-thiazol-2-amine and 4-(4-Methylphenyl)-1,3-thiazol-2-amine .

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-1,3-thiazol-2-amine | Bromine instead of benzyl group | Moderate antimicrobial activity |

| 4-(4-Methylphenyl)-1,3-thiazol-2-amine | Methyl group instead of benzyl group | Lower anticancer potency |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing 2-amino-4-phenylthiazole derivatives with appropriate aldehydes (e.g., benzyl-substituted aldehydes) in ethanol with catalytic acetic acid for 7–12 hours is a common approach . Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical: ethanol minimizes side reactions, while acetic acid catalyzes Schiff base formation. Post-reaction cooling and recrystallization (ethanol/water mixtures) improve purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (1:1.2 molar excess of aldehyde recommended) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm the benzylphenyl and thiazole moieties. The thiazol-2-amine proton typically appears at δ 6.8–7.2 ppm, while benzyl protons resonate at δ 4.0–4.5 ppm .

- IR : Key peaks include N-H stretching (3250–3350 cm) and C=N/C-S vibrations (1600–1650 cm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. ESI-MS in positive mode confirms the molecular ion peak (e.g., [M+H] at m/z 323 for CHNS) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Prioritize antimicrobial and enzyme inhibition assays. For antimicrobial testing, use disc diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., ampicillin) and measure MIC/MBC values. For enzyme inhibition, test against kinases or phosphodiesterases using fluorometric assays (e.g., ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) guide the optimization of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine derivatives?

- Methodology :

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity .

- Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Focus on binding energy (< -8 kcal/mol) and hydrogen bonds with active-site residues (e.g., Asp27, Tyr100) .

- ICReDD Workflow : Integrate quantum chemical calculations (e.g., DFT for transition states) with high-throughput screening to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in antimicrobial activity (e.g., Entry 3a vs. 3f in ) may arise from:

- Strain Variability : Test against standardized ATCC strains.

- Assay Conditions : Control pH (7.4 vs. 6.5), inoculum size (1×10 CFU/mL), and solvent (DMSO concentration ≤1%).

- Structural Analogues : Compare with derivatives (e.g., fluorobenzyl vs. methoxyphenyl substitutions) to isolate substituent effects .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodology : Apply a 2 factorial design to test variables:

- Factors : Temperature (80°C vs. 100°C), solvent (ethanol vs. DMF), catalyst (acetic acid vs. p-TsOH).

- Response Variables : Yield (%) and purity (HPLC area%).

- Analysis : Use ANOVA to identify significant factors (p < 0.05). For example, ethanol and 80°C may maximize yield (85%) while minimizing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.